(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid
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Overview
Description
(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid is a synthetic organic compound characterized by its complex structure, which includes an oxazole ring, a phenyl group, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino ketone and an acid chloride.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Coupling Reactions: The final step involves coupling the oxazole derivative with an amino acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving oxazole-containing substrates. It may also serve as a model compound for studying the metabolism of similar structures.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the oxazole ring.
Mechanism of Action
The mechanism of action of (2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid: shares similarities with other oxazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R)-2-[(5-methyl-2-phenyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-17(22-19(26-13)15-10-6-3-7-11-15)18(23)21-16(20(24)25)12-14-8-4-2-5-9-14/h2-11,16H,12H2,1H3,(H,21,23)(H,24,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHOHZKDDXLLQL-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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